molecular formula C16H20N8O B15117641 3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole

3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B15117641
M. Wt: 340.38 g/mol
InChI Key: OVTZTNABMRVPKZ-UHFFFAOYSA-N
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Description

3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole is a complex heterocyclic compound. It features a unique combination of triazole, pyridazine, pyrrolo, and oxadiazole rings, making it a subject of interest in various fields of scientific research. The compound’s structure allows it to interact with multiple biological targets, which can lead to diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole typically involves multi-step reactions. The process begins with the preparation of the triazole and pyridazine intermediates, followed by their fusion with the pyrrolo and oxadiazole rings. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole is unique due to its combination of multiple heterocyclic rings, which allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .

Properties

Molecular Formula

C16H20N8O

Molecular Weight

340.38 g/mol

IUPAC Name

3-methyl-5-[[5-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C16H20N8O/c1-10-17-16(25-21-10)9-22-5-12-7-23(8-13(12)6-22)15-4-3-14-19-18-11(2)24(14)20-15/h3-4,12-13H,5-9H2,1-2H3

InChI Key

OVTZTNABMRVPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C

Origin of Product

United States

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